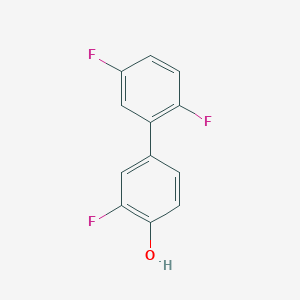

4-(2,5-Difluorophenyl)-2-fluorophenol

Beschreibung

4-(2,5-Difluorophenyl)-2-fluorophenol (CAS 1261995-92-9) is a fluorinated aromatic compound characterized by a phenol core substituted with two fluorine atoms: one at the ortho position (C2) of the phenol ring and a 2,5-difluorophenyl group at the para position (C4) . Its molecular formula is C₁₂H₇F₃O, with a molar mass of 224.18 g/mol. This compound belongs to a class of fluorophenol derivatives widely investigated for applications in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing and steric effects imparted by fluorine substituents.

Eigenschaften

IUPAC Name |

4-(2,5-difluorophenyl)-2-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O/c13-8-2-3-10(14)9(6-8)7-1-4-12(16)11(15)5-7/h1-6,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGPWEIORWRIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70684235 | |

| Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261995-92-9 | |

| Record name | 2',3,5'-Trifluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70684235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)-2-fluorophenol typically involves the fluorination of phenolic compounds. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the phenyl ring using reagents such as fluorine gas or other fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,5-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms, such as hydroquinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Wissenschaftliche Forschungsanwendungen

4-(2,5-Difluorophenyl)-2-fluorophenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and inhibition.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(2,5-Difluorophenyl)-2-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The biological activity, solubility, and reactivity of fluorophenols are highly sensitive to the number and positions of fluorine atoms. Below is a comparative analysis of 4-(2,5-Difluorophenyl)-2-fluorophenol with its structural analogs:

Structural Isomers with Varying Fluorine Substitution Patterns

Key Observations:

The 2,3-difluorophenyl isomer (CAS 1261765-47-2) introduces closer proximity of fluorine atoms, increasing steric crowding and possibly reducing solubility in polar solvents . The 3,5-difluorophenyl isomer (CAS 1261950-48-4) exhibits symmetry, which may improve crystallinity and thermal stability .

Reactivity in Synthesis :

- Fluorine at the phenyl C2 position (common in all isomers) directs electrophilic substitution reactions to the less hindered C5 position. However, the presence of additional fluorine in the phenyl ring (e.g., C3 in 2,3-difluoro analogs) may further deactivate the ring toward reactions like Suzuki coupling .

Comparison with Non-Phenol Fluorophenyl Derivatives

- The nitrile group enhances polarity, contrasting with the hydroxyl group in fluorophenols .

- 4-(2,5-Difluorophenyl)oxazolidin-2-one (CAS 1496653-22-5): The oxazolidinone ring introduces hydrogen-bonding capacity, making it more suitable as a pharmacophore in antimicrobial agents compared to phenolic derivatives .

Biologische Aktivität

4-(2,5-Difluorophenyl)-2-fluorophenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities. This article reviews the compound's mechanisms of action, biochemical properties, and its implications in therapeutic applications, particularly in antimicrobial and anticancer domains.

The biological activity of 4-(2,5-Difluorophenyl)-2-fluorophenol is primarily attributed to its interactions with specific molecular targets. It is believed to modulate enzyme activities and influence cellular signaling pathways, which can affect various metabolic processes essential for cell survival and proliferation.

Target Interactions

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For example, it has been suggested that it interacts with cytochrome P450 enzymes, which are critical for drug metabolism.

- Receptor Modulation : Similar compounds have shown the ability to target fibroblast growth factor receptor 1 (FGFR1), influencing pathways related to cell growth and differentiation.

4-(2,5-Difluorophenyl)-2-fluorophenol exhibits several noteworthy biochemical properties:

- Stability : The compound remains stable under standard laboratory conditions but may degrade over time, impacting its biological activity.

- Hydrogen Bonding : The presence of fluorine atoms enhances its ability to form hydrogen bonds with target proteins, facilitating interactions that alter enzymatic activity.

Antimicrobial Properties

Research indicates that 4-(2,5-Difluorophenyl)-2-fluorophenol possesses significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including N. gonorrhoeae, at minimal inhibitory concentrations (MIC) as low as 0.9 μg/mL .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells by modulating gene expression and affecting signaling pathways involved in cell survival.

Study on Anticancer Activity

In a study examining the effects of fluorinated phenolic compounds on cancer cells, 4-(2,5-Difluorophenyl)-2-fluorophenol demonstrated a capacity to inhibit cell proliferation in vitro. The mechanism involved the modulation of kinase activity, which is crucial for cell signaling and growth regulation .

| Compound | Activity | Mechanism |

|---|---|---|

| 4-(2,5-Difluorophenyl)-2-fluorophenol | Anticancer | Inhibition of kinase signaling |

| 5-(2,5-Difluorophenyl)-2-fluorophenol | Antimicrobial | Inhibition of N. gonorrhoeae growth |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and therapeutic potential of 4-(2,5-Difluorophenyl)-2-fluorophenol. Factors such as solubility and metabolic stability play critical roles in determining its efficacy as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.